N-(2,4-difluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(2,4-difluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1115371-19-1
VCID: VC7207724
InChI: InChI=1S/C26H26F2N4O2S/c1-16(2)11-12-32-25(34)24-23(19(14-31(24)3)17-7-5-4-6-8-17)30-26(32)35-15-22(33)29-21-10-9-18(27)13-20(21)28/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,29,33)
SMILES: CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Molecular Formula: C26H26F2N4O2S
Molecular Weight: 496.58

N-(2,4-difluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1115371-19-1

Cat. No.: VC7207724

Molecular Formula: C26H26F2N4O2S

Molecular Weight: 496.58

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1115371-19-1

Specification

CAS No. 1115371-19-1
Molecular Formula C26H26F2N4O2S
Molecular Weight 496.58
IUPAC Name N-(2,4-difluorophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C26H26F2N4O2S/c1-16(2)11-12-32-25(34)24-23(19(14-31(24)3)17-7-5-4-6-8-17)30-26(32)35-15-22(33)29-21-10-9-18(27)13-20(21)28/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,29,33)
Standard InChI Key VPBUGLRYPNNZLK-UHFFFAOYSA-N
SMILES CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F

Introduction

N-(2,4-difluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its intricate molecular structure, which includes a pyrrolopyrimidine core, a phenyl group, and a sulfanyl linkage to an acetamide moiety. The presence of fluorine atoms in the phenyl ring and the specific arrangement of functional groups contribute to its unique chemical properties.

Synthesis and Preparation

The synthesis of N-(2,4-difluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves multi-step organic synthesis techniques. These might include:

  • Condensation Reactions: To form the pyrrolopyrimidine core.

  • Alkylation: For the introduction of the 3-methylbutyl side chain.

  • Sulfurization: To create the sulfanyl linkage.

  • Amidation: To attach the acetamide moiety.

Synthesis Pathway

A detailed synthesis pathway would typically involve:

  • Starting Materials: Pyrrole and pyrimidine derivatives.

  • Ring Formation: Through condensation reactions.

  • Functional Group Introduction: Alkylation and sulfuration steps.

  • Final Amidation: To complete the molecule.

Biological Activity and Applications

While specific biological activities of N-(2,4-difluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are not detailed in the available sources, compounds with similar structures often exhibit potential in:

  • Pharmaceuticals: As inhibitors or modulators of biological pathways.

  • Agricultural Chemicals: Possibly as fungicides or pesticides.

Potential Applications Table

Application AreaPotential Use
PharmaceuticalsBiological pathway modulators
Agricultural ChemicalsFungicides or pesticides

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator